molecular formula C18H16F3NO2 B2489980 2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine CAS No. 953984-04-8

2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine

Cat. No.: B2489980
CAS No.: 953984-04-8
M. Wt: 335.326
InChI Key: RDIXJKDIRYYBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a benzoyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-[2-(trifluoromethyl)phenyl]morpholine
  • 2-phenyl-4-[2-(trifluoromethyl)benzyl]morpholine
  • 2-phenyl-4-[2-(trifluoromethyl)benzamide]morpholine

Uniqueness

2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine is unique due to the presence of both a trifluoromethyl group and a benzoyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzoyl group provides a reactive site for further chemical modifications. This combination of features makes the compound particularly valuable for various scientific research applications.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-5-4-8-14(15)17(23)22-10-11-24-16(12-22)13-6-2-1-3-7-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIXJKDIRYYBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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